molecular formula C17H18FN3O3S B4511770 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4511770
M. Wt: 363.4 g/mol
InChI Key: DFVMVDUZVRJPCC-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core, a fluorinated methoxyphenyl group, and a thiomorpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorinated Methoxyphenyl Group: The fluorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated methoxybenzene derivative reacts with the pyridazinone core.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chloro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(piperidin-4-yl)ethyl]pyridazin-3(2H)-one: Similar structure with a piperidine moiety instead of a thiomorpholine moiety.

Uniqueness

The uniqueness of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-24-15-10-12(18)2-3-13(15)14-4-5-16(22)21(19-14)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMVDUZVRJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 6
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one

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